molecular formula C20H21N3O4 B11328127 N-(1-benzyl-1H-pyrazol-5-yl)-3,4,5-trimethoxybenzamide

N-(1-benzyl-1H-pyrazol-5-yl)-3,4,5-trimethoxybenzamide

Cat. No.: B11328127
M. Wt: 367.4 g/mol
InChI Key: FIMDGUDKNZZUER-UHFFFAOYSA-N
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Description

N-(1-benzyl-1H-pyrazol-5-yl)-3,4,5-trimethoxybenzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a benzyl group attached to a pyrazole ring, which is further connected to a trimethoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzyl-1H-pyrazol-5-yl)-3,4,5-trimethoxybenzamide typically involves the following steps:

    Formation of 1-benzyl-1H-pyrazol-5-amine: This intermediate can be synthesized by reacting benzylhydrazine with ethyl acetoacetate under reflux conditions in the presence of a suitable acid catalyst.

    Coupling with 3,4,5-trimethoxybenzoic acid: The 1-benzyl-1H-pyrazol-5-amine is then coupled with 3,4,5-trimethoxybenzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzyl-1H-pyrazol-5-yl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The benzyl group or the methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N-(1-benzyl-1H-pyrazol-5-yl)-3,4,5-trimethoxybenzamide has diverse applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It is used as a probe to study enzyme interactions and receptor binding.

    Industrial Applications: The compound’s derivatives are investigated for their use as intermediates in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(1-benzyl-1H-pyrazol-5-yl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain kinases involved in cancer cell proliferation or modulate neurotransmitter receptors in the brain.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-benzyl-1H-pyrazol-5-yl)-3,4,5-trimethoxybenzamide stands out due to its trimethoxybenzamide moiety, which imparts unique electronic and steric properties. This makes it particularly effective in certain biological assays and industrial applications where similar compounds may not perform as well.

Properties

Molecular Formula

C20H21N3O4

Molecular Weight

367.4 g/mol

IUPAC Name

N-(2-benzylpyrazol-3-yl)-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C20H21N3O4/c1-25-16-11-15(12-17(26-2)19(16)27-3)20(24)22-18-9-10-21-23(18)13-14-7-5-4-6-8-14/h4-12H,13H2,1-3H3,(H,22,24)

InChI Key

FIMDGUDKNZZUER-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=NN2CC3=CC=CC=C3

Origin of Product

United States

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